molecular formula C9H8BrFO2 B13913907 Methyl 3-bromo-2-fluoro-6-methylbenzoate

Methyl 3-bromo-2-fluoro-6-methylbenzoate

Cat. No.: B13913907
M. Wt: 247.06 g/mol
InChI Key: HQNFGDVPTHUZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 3-bromo-2-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The primary product is 3-bromo-2-fluoro-6-methylbenzyl alcohol.

    Oxidation: The primary product is 3-bromo-2-fluoro-6-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: As a probe to study enzyme-substrate interactions due to its unique substituents.

    Medicine: Potential use in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluoro-6-methylbenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate
  • Methyl 6-bromo-2-fluoro-3-methylbenzoate
  • Methyl 3-bromo-2-fluorobenzoate

Uniqueness

Methyl 3-bromo-2-fluoro-6-methylbenzoate is unique due to the specific positions of the substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C9H8BrFO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3

InChI Key

HQNFGDVPTHUZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.